molecular formula C10H14N2O B2480563 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde CAS No. 1006496-13-4

3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2480563
CAS RN: 1006496-13-4
M. Wt: 178.235
InChI Key: HYKCXXILVTZQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of pyrazole derivatives, including those similar to 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde, often involves strategies such as cycloaddition reactions, the use of Vilsmeier-Haack reagent, and modifications of existing pyrazole carbaldehydes. For example, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes was synthesized using the Vilsmeier-Haack reagent, demonstrating a method that could potentially be adapted for the synthesis of the compound (Hu, Ge, Ding, & Zhang, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen. X-ray crystallography studies of similar compounds reveal that the aldehydic fragment tends to be almost coplanar with the adjacent pyrazole ring, suggesting a degree of planarity in the molecule's structure which could influence its chemical reactivity and interactions (Xu & Shi, 2011).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, leveraging the reactivity of both the pyrazole ring and the aldehyde group. For instance, cyclopropane carbaldehydes have been shown to undergo Prins-type cyclization, suggesting that similar reactivity might be expected with the introduction of a cyclopropyl group in the compound of interest (Kumar, Dey, & Banerjee, 2018).

Physical Properties Analysis

The physical properties of such compounds are typically influenced by their molecular structure. The presence of different functional groups (e.g., aldehyde, cyclopropyl) can affect properties like solubility, melting point, and boiling point. Although specific data on this compound is not provided, analogous compounds' crystal structures and solvatochromic studies offer insights into how molecular structure impacts physical properties (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity patterns and interaction capabilities, are largely dictated by the functional groups present. The aldehyde group in this compound, for example, is likely to engage in nucleophilic addition reactions, whereas the cyclopropyl group might influence the compound's stability and reactivity under certain conditions. Reviews on the synthesis, reactions, and biological activity of pyrazole-3(4)-carbaldehydes provide a comprehensive overview of the chemical properties of these compounds (Abdel-Wahab, Khidre, & Farahat, 2011).

Scientific Research Applications

Antimicrobial Activity

A study focused on synthesizing various heteroaryl pyrazole derivatives, including compounds similar to 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde, and evaluating their antimicrobial activity. These compounds demonstrated significant effectiveness against a range of gram-negative and gram-positive bacteria, as well as fungi, highlighting their potential in developing new antimicrobial agents (Hamed et al., 2020).

Antioxidant and Anti-Inflammatory Activities

Another study synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, structurally similar to this compound. These compounds showed significant antioxidant and anti-inflammatory activities, suggesting potential applications in treating conditions associated with oxidative stress and inflammation (Sudha, Subbaiah, & Mahalakshmi, 2021).

Novel Heterocycle Synthesis

A synthesis strategy involving 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, related to the compound of interest, was used to develop a series of novel heterocycles. These new compounds could have applications in various fields of chemistry and pharmacology, offering a gateway to new molecular structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Structural Analysis

Studies on different pyrazole-carbaldehyde derivatives, including compounds similar to this compound, have focused on their crystal structures. These analyses provide valuable insights into the molecular geometry and potential reactivity of these compounds, which is crucial for their application in scientific research (Xu & Shi, 2011).

Anticonvulsant and Analgesic Studies

Compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a similar compound, were synthesized and evaluated for their anticonvulsant and analgesic activities. These studies provide a foundation for developing new therapeutic agents in neurology and pain management (Viveka et al., 2015).

properties

IUPAC Name

3-cyclopropyl-1-propylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-5-12-6-9(7-13)10(11-12)8-3-4-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKCXXILVTZQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C2CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.